2,3-dimethyl-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality 2,3-dimethyl-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethyl-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQQEXCJSLDJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36798-23-9 |

Source

|

| Record name | 2,3-dimethyl-1H-indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: The Indole Scaffold as a Privileged Structure

An in-depth technical analysis and methodological whitepaper on the properties, synthesis, and pharmacological applications of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).

In modern medicinal chemistry and drug development, the indole substructure is universally recognized as a "privileged structure"—a molecular framework capable of binding to multiple biological receptors with high affinity[1]. Specifically, 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9) serves as a critical synthetic intermediate[2]. The strategic placement of the electron-withdrawing carbonitrile group at the 5-position acts as a robust hydrogen bond acceptor and a bioisostere for halogens, while the 2,3-dimethyl substitutions provide the necessary steric bulk and lipophilicity to anchor the molecule within hydrophobic kinase pockets[3][4].

This guide provides a comprehensive breakdown of the compound's physicochemical properties, a self-validating synthetic methodology, and its downstream applications in pathway modulation.

Physicochemical Properties & Structural Data

Before initiating any synthetic or assay-based workflow, it is critical to establish the baseline quantitative parameters of the compound. The table below summarizes the core physicochemical and safety data required for analytical validation and safe handling[2].

| Property | Value / Description |

| CAS Number | 36798-23-9 |

| Linear Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 147–148 °C |

| Physical Form | Solid / Powder |

| InChIKey | MAQQEXCJSLDJFC-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature (Ambient) |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/inhaled; causes skin/eye irritation) |

Synthetic Methodology: The Fischer Indole Approach

The most efficient and scalable route to synthesize 2,3-dimethyl-1H-indole-5-carbonitrile is via the classical Fischer Indole Synthesis[5]. As an Application Scientist, I emphasize not just the steps, but the chemical causality behind them.

Mechanistic Causality

The reaction relies on the condensation of 4-hydrazinylbenzonitrile with butanone (methyl ethyl ketone). We utilize glacial acetic acid as both the solvent and the acid catalyst. The acid protonates the intermediate phenylhydrazone, lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement. We execute this in a sealed pressure tube at 110°C because butanone is highly volatile (b.p. ~80°C); the sealed environment prevents solvent loss while providing the thermal energy necessary to drive the final aromatization and elimination of ammonia[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system . The transition from a homogeneous acidic solution to a heterogeneous aqueous suspension serves as an immediate visual confirmation of successful cyclization.

-

Reagent Loading: To an oven-dried pressure tube equipped with a magnetic stir bar, add 4-hydrazinylbenzonitrile hydrochloride (8 mmol, 1.35 g) and butanone (12 mmol, 1.08 mL)[5].

-

Catalyst Initiation: Add 12 mL of glacial acetic acid to the mixture. Seal the pressure tube tightly under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich indole core at high temperatures.

-

Thermal Cyclization: Submerge the sealed tube in an oil bath pre-heated to 110°C. Maintain vigorous stirring for 12 hours[5].

-

Self-Validating Precipitation: Remove the tube from the heat and allow it to cool to room temperature. Pour the mixture directly into a beaker of cold water. Validation: The highly hydrophobic 2,3-dimethyl-1H-indole-5-carbonitrile will immediately crash out of solution as a precipitate, while the unreacted salts and acetic acid remain dissolved in the aqueous phase[5].

-

Filtration & Washing: Filter the solids under a vacuum. Wash the precipitate repeatedly with cold water until the distinct odor of acetic acid is completely gone and the filtrate pH is neutral.

-

Final Purification: Dissolve the crude solid in diethyl ether. Wash with a saturated aqueous brine solution (5 mL), dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the pure product[5].

Workflow of the Fischer Indole Synthesis for CAS 36798-23-9.

Pharmacological Applications & Pathway Modulation

Once synthesized, the 36798-23-9 scaffold is primed for downstream functionalization. It is a cornerstone in the development of several classes of targeted therapeutics.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Derivatives of indole-5-carbonitrile are highly potent inhibitors of GSK-3β, a serine/threonine kinase implicated in tumorigenesis. For example, compounds like AZD1080 utilize the indole core to competitively bind the ATP pocket of the kinase[4][6]. In ovarian cancer models, exposure to these indole-based inhibitors suppresses cell proliferation and invasion by downregulating downstream targets such as Cyclin D1, MMP9, and Bcl-xL, ultimately triggering G1 cell cycle arrest[4].

Mechanism of action for indole-5-carbonitrile derivatives inhibiting GSK-3β.

Phosphodiesterase 5 (PDE5) Inhibitors

The indole nitrogen (N1) of the 1H-indole-5-carbonitrile core can be easily alkylated using sodium hydride (NaH) and various alkyl halides. This synthetic vector allows researchers to build novel PDE5 inhibitors[7]. By replacing traditional quinoline structures with the indole-5-carbonitrile scaffold, researchers have developed blood-brain barrier-permeable therapeutics currently being investigated for Alzheimer's disease and cardiovascular conditions[7].

Antiviral Bioisosteres

In virology, the 5-carbonitrile group acts as a highly effective bioisostere for halogens (like fluorine or chlorine) found in 7-azaindole scaffolds[3]. This substitution maintains the electron-withdrawing properties required to engage the influenza PB2 (polymerase basic protein 2) cap-binding region while significantly improving the metabolic stability of the drug candidate against aldehyde oxidase degradation[3].

References

-

Title: Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles Source: Amazon S3 / Literature Supp. Info URL: [Link]

-

Title: AZD1080 | cas 612487-72-6 Source: DC Chemicals URL: [Link]

-

Title: Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: PubMed Central (PMC) URL: [Link]

-

Title: Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer Source: PubMed URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. AZD1080|cas 612487-72-6|DC Chemicals [dcchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

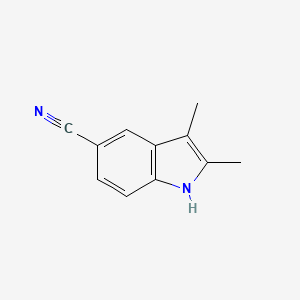

chemical structure of 2,3-dimethyl-1H-indole-5-carbonitrile

Structure, Synthesis, and Medicinal Utility of a Privileged Scaffold

Part 1: Executive Summary

2,3-Dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) represents a highly specialized subclass of the indole heterocycle, a "privileged structure" in medicinal chemistry.[1][2] Distinguished by a nitrile group at the C5 position and methyl substitutions at C2 and C3, this molecule offers a unique balance of electronic deficiency and steric bulk.

For drug development professionals, this compound serves two critical functions:

-

Metabolic Stability: The C2 and C3 methyl groups block the most reactive sites on the indole ring, preventing common metabolic oxidation (e.g., by cytochrome P450s) and electrophilic attacks.[2]

-

Electronic Modulation: The C5-cyano group acts as a strong electron-withdrawing group (EWG), modulating the pKa of the indole nitrogen and enhancing hydrogen bond donor capability, while serving as a bioisostere for carbonyls or halogens in binding pockets.[1][2]

Part 2: Chemical Identity & Physiochemical Profile[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and ADME assessment.

| Property | Value | Context |

| IUPAC Name | 2,3-dimethyl-1H-indole-5-carbonitrile | Official nomenclature |

| CAS Number | 36798-23-9 | Unique Identifier |

| Molecular Formula | C₁₁H₁₀N₂ | - |

| Molecular Weight | 170.21 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | Pale yellow to off-white crystalline solid | - |

| Melting Point | 147–148 °C | Indicates stable crystal lattice |

| Predicted LogP | ~2.8 | Lipophilic, good membrane permeability |

| H-Bond Donors | 1 (NH) | Critical for receptor binding |

| H-Bond Acceptors | 1 (CN) | Directional interaction point |

| TPSA | ~39.6 Ų | High oral bioavailability potential |

Part 3: Structural Analysis & Electronic Effects[1][2]

The pharmacological utility of 2,3-dimethyl-1H-indole-5-carbonitrile is dictated by the interplay between its substituents.

1. The 5-Cyano "Anchor"

The nitrile group is a linear, rod-like substituent.[1] Unlike a halogen, it has a strong dipole moment.[1][2]

-

Electronic Effect: It withdraws electron density from the benzene ring via induction (-I) and resonance (-M).[2] This decreases the electron density at the indole nitrogen, making the N-H proton more acidic (lower pKa) compared to unsubstituted indole. This enhances its potency as a hydrogen bond donor in active sites (e.g., kinase hinge regions).[1][2]

-

Synthetic Utility: The nitrile is a versatile handle, easily converted to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).[2]

2. The 2,3-Dimethyl "Blockade"[1]

-

Metabolic Blocking: The C3 position of indole is electronically rich and prone to oxidation to indolenines or hydroxylation.[2] Methylation here shuts down this metabolic soft spot.[1][2]

-

Conformational Restriction: These groups add bulk, restricting the rotation of the indole core within a binding pocket, potentially locking the molecule into a bioactive conformation (entropy-enthalpy compensation).

Part 4: Synthesis – The Fischer Indole Route[7][8][9]

The most robust route to 2,3-dimethyl-1H-indole-5-carbonitrile is the Fischer Indole Synthesis .[1][2] This method creates the indole core directly from a hydrazine and a ketone, ensuring correct regiochemistry.[1]

Reaction Logic

We utilize 4-cyanophenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone) .[1][2]

-

Regioselectivity: 2-butanone is an unsymmetrical ketone.[1][2] However, under acidic conditions, the formation of the more substituted enamine (thermodynamic control) or the specific mechanism of the [3,3]-sigmatropic rearrangement typically favors the formation of the 2,3-dimethyl isomer over the 2-ethyl isomer, especially with Lewis acid catalysis.[1]

Mechanistic Pathway (Graphviz)[2]

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 5-cyano derivative.[2][3]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile on a 10 mmol scale.

Reagents:

-

Acetic Acid (glacial, 20 mL) OR BF₃·Et₂O (Catalytic amount in Ethanol)

Step-by-Step Methodology:

-

Hydrazone Formation: In a 100 mL round-bottom flask equipped with a stir bar, suspend 4-cyanophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2-butanone (12.5 mmol) dropwise at room temperature. The slight excess ensures complete consumption of the hydrazine.

-

Cyclization (The Crucible): Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

-

Quench & Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a solid.[2]

-

Neutralization: If no precipitate forms, neutralize carefully with saturated NaHCO₃ or NaOH (keep T < 10°C to prevent hydrolysis of the nitrile).[2]

-

Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove acid and ammonium salts.[2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 70–85%.

Part 5: Spectroscopic Characterization[1][2]

Verification of the structure relies on identifying the specific substitution pattern.

¹H NMR (300 MHz, DMSO-d₆ or CDCl₃) Prediction:

-

δ 11.2 ppm (s, 1H, NH): Broad singlet, exchangeable.[1][2] Downfield due to the electron-withdrawing CN group.[1][2]

-

δ 7.95 ppm (d, J=1.5 Hz, 1H, H-4): The proton between the CN and the C3-bridge.[1] Highly deshielded by the ortho-CN and the aromatic ring current.[1][2]

-

δ 7.45 ppm (d, J=8.5 Hz, 1H, H-7): Adjacent to the indole nitrogen.[1][2]

-

δ 7.35 ppm (dd, J=8.5, 1.5 Hz, 1H, H-6): Shows coupling to H-7 and meta-coupling to H-4.

-

δ 2.35 ppm (s, 3H, C2-CH₃): Methyl on the double bond (pyrrole ring).[1][2]

-

δ 2.15 ppm (s, 3H, C3-CH₃): Methyl on the C3 position.[1][2]

IR Spectrum:

-

~2220 cm⁻¹: Sharp, distinct peak characteristic of the Nitrile (C≡N) stretch.[2]

Part 6: Medicinal Chemistry Applications[1][2][11][12][13][14]

This scaffold is not merely an end-product but a versatile intermediate.[1][2]

1. CNS Active Agents (Serotonin/Dopamine)

The indole core mimics the amino acid Tryptophan.[2] The 5-CN group mimics the 5-OH of serotonin or the electron-rich nature of other agonists, making this scaffold ideal for 5-HT (Serotonin) and Dopamine D4 receptor ligands.[1][2]

2. Kinase Inhibition

In kinase inhibitors, the indole NH often forms a hinge-binding hydrogen bond.[1][2] The 5-CN group can project into the solvent front or a hydrophobic pocket (Gatekeeper residue interaction), improving selectivity.[2]

Pathway Visualization: GPCR Ligand Design

Figure 2: Pharmacophore mapping of the 2,3-dimethyl-5-cyanoindole scaffold in GPCR binding.

Part 7: Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use a fume hood.[1][2] The nitrile group is stable but can release toxic cyanide if subjected to extremely strong acids/bases at high temperatures (unlikely in standard workup, but caution is required).[2]

References

-

Sigma-Aldrich. (n.d.).[1][2] 2,3-Dimethyl-1H-indole-5-carbonitrile Product Datasheet. Retrieved from [2]

-

Robinson, B. (1963).[1][2] The Fischer Indole Synthesis.[1][2][5][4][6][7] Chemical Reviews, 63(4), 373–401.[1][2] (Foundational mechanism).[2]

-

BenchChem. (2025).[1][2][3][4] Cyanoindoles via Fischer Indole Synthesis. Retrieved from [2]

-

Simoneau, C. A., & Ganem, B. (2008).[1][2][7] A three-component Fischer indole synthesis.[1][2][8] Nature Protocols, 3(8), 1249–1252.[1][2][7] Retrieved from

-

PubChem. (2025).[1][2][9] 2,3-Dimethylindole Compound Summary. Retrieved from [2]

-

Idris, M. A., et al. (2015).[1][2][8] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride etherate as Catalyst.[1][2][8] Journal of Chemistry and Chemical Sciences. Retrieved from

Sources

- 1. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 2. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Cyano-2,3-dimethylindole: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

Executive Summary

The indole ring is a privileged scaffold in medicinal chemistry and drug discovery, serving as the core structural motif for numerous pharmaceuticals, alkaloids, and functional materials[1]. Among its functionalized derivatives, 5-cyano-2,3-dimethylindole stands out as a highly versatile building block. The presence of the electron-withdrawing cyano group at the C5 position modulates the electronic properties of the indole core while providing a robust synthetic handle for further functionalization (e.g., reduction to amines, hydrolysis to carboxylic acids, or conversion into tetrazoles). This whitepaper provides an in-depth technical analysis of its chemical identity, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield laboratory preparation.

Chemical Identity and Physicochemical Properties

Accurate nomenclature and physicochemical profiling are critical for analytical tracking and pharmacokinetic modeling. The compound is officially designated by IUPAC as 2,3-dimethyl-1H-indole-5-carbonitrile [2].

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 2,3-dimethyl-1H-indole-5-carbonitrile[2] |

| Common Synonyms | 5-Cyano-2,3-dimethylindole; 2,3-dimethylindole-5-carbonitrile[2],[3] |

| CAS Number | 36798-23-9[3] |

| Molecular Formula | C₁₁H₁₀N₂[3] |

| Molecular Weight | 170.21 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 39.58 Ų[2] |

| LogP (Octanol/Water) | ~2.65[2] |

| Melting Point | 147 - 148 °C[3] |

Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and structurally convergent method for synthesizing 2,3-dimethylindoles is the , discovered in 1883[1]. To synthesize 5-cyano-2,3-dimethylindole, the reaction utilizes 4-cyanophenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone)[4].

Causality Behind Experimental Choices

-

Ketone Selection & Regioselectivity: The choice of 2-butanone is highly deliberate. During the acid-catalyzed tautomerization of the intermediate arylhydrazone, two different ene-hydrazine isomers can theoretically form. However, under thermodynamic control, the formation of the more substituted internal double bond (C2-C3 of the butanone chain) is strongly favored over the terminal double bond. Consequently, the subsequent [3,3]-sigmatropic rearrangement exclusively yields the 2,3-dimethylindole scaffold, bypassing the formation of a 2-ethylindole byproduct[1].

-

Catalyst Selection: While strong Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can drive the reaction rapidly[1], they often require strictly anhydrous conditions. Utilizing Glacial Acetic Acid provides a dual-purpose environment: it acts as an excellent solvent for the hydrochloride salt while providing a mild Brønsted acid environment that prevents polymerization side-reactions and drives the cyclization to completion under thermal stress[4].

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 5-cyano-2,3-dimethylindole.

Table 2: Catalyst Optimization for 2,3-Dimethylindole Scaffold Synthesis [1],[4]

| Catalyst System | Solvent | Temperature | Yield | Regioselectivity (2,3-dimethyl vs. 2-ethyl) |

| Glacial Acetic Acid | Acetic Acid | 110 °C | 77% | High (>95% 2,3-dimethyl) |

| BF₃·OEt₂ | Ethanol | Reflux | ~90% | High |

| Zinc Chloride (ZnCl₂) | Neat / Ethanol | Reflux | Moderate | Moderate to High |

Experimental Protocol: Synthesis Workflow

The following protocol details the synthesis of 5-cyano-2,3-dimethylindole using glacial acetic acid, engineered with built-in self-validating checkpoints to ensure scientific integrity and reproducibility[4].

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried pressure tube equipped with a magnetic stir bar, add 4-hydrazinylbenzonitrile hydrochloride (1.0 equivalent) and 2-butanone (1.5 equivalents).

-

Solvent/Catalyst Addition: Suspend the reagents in glacial acetic acid (approx. 1.5 mL per mmol of hydrazine). Seal the pressure tube under an argon atmosphere.

-

Thermal Cyclization: Submerge the sealed tube in an oil bath pre-heated to 110 °C. Maintain heavy stirring for 23 hours. Observation: A green precipitate will begin to form inside the tube as the reaction progresses.

-

Quenching & Precipitation (Self-Validating Checkpoint): Cool the mixture to room temperature and pour it immediately into a beaker of cold distilled water.

-

Validation: The immediate formation of a heavy green precipitate confirms the successful cyclization into the highly hydrophobic indole core. Unreacted hydrazine hydrochloride remains completely water-soluble.

-

-

Filtration & Washing: Filter the solids under a vacuum. Wash the filter cake extensively with water until the filtrate pH neutralizes, confirming the complete removal of acetic acid (which can degrade the product upon storage).

-

Extraction & Drying: Dissolve the washed solids in diethyl ether. Wash the organic layer with a saturated aqueous brine solution, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration (Self-Validating Checkpoint): Remove the solvent in vacuo to yield 5-cyano-2,3-dimethylindole as a pure green solid (approx. 77% yield).

-

Validation: Perform Thin-Layer Chromatography (TLC) using 20% ethyl acetate in petroleum ether. A single spot at R_f = 0.42 confirms product purity and the absence of polar starting materials[4].

-

Figure 2: Step-by-step experimental workflow with self-validating isolation steps.

Applications in Drug Development

The 2,3-dimethylindole nucleus is not merely a structural curiosity; it is a highly active pharmacophore.

-

Cytotoxic Agents: Derivatives of 2,3-dimethylindoles and their downstream tetrahydrocarbazole analogs have been extensively evaluated for their cytotoxic properties against various human cancer cell lines, showing moderate to highly potent anticancer activity[5].

-

Late-Stage Functionalization: The C5-carbonitrile group serves as a critical vector in rational drug design. It can be converted into a primary amine via catalytic hydrogenation for peptide coupling, hydrolyzed to a carboxylic acid to improve aqueous solubility, or reacted with sodium azide to form a bioisosteric tetrazole ring, a common strategy for enhancing metabolic stability in angiotensin II receptor blockers and other targeted therapeutics.

References

-

Molbase : Basic Info for 5-cyano-2,3-dimethyl-1H-indole. Source: molbase.com. URL:[Link]

-

Amazon S3 (Literature Supporting Info) : Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles. Source: amazonaws.com. URL:[Link]

-

ResearchGate : Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Source: researchgate.net. URL:[Link]

Sources

The Biological Activity and Therapeutic Potential of 2,3-Dimethyl-1H-indole-5-carbonitrile Derivatives: An In-Depth Technical Guide

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of neuroactive agents, oncological therapeutics, and antimicrobial drugs. Among its functionalized variants, 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) represents a highly tuned pharmacophore. By strategically combining steric shielding at the C2/C3 positions with a strong electron-withdrawing cyano group at the C5 position, researchers can unlock unique biological activities, particularly in immunooncology (IDO1 inhibition) and neuropharmacology (5-HT receptor modulation).

This whitepaper provides a comprehensive, field-proven guide to the structural rationale, biological target engagement, and validated experimental protocols for synthesizing and evaluating 2,3-dimethyl-1H-indole-5-carbonitrile derivatives.

Structural Rationale & Physicochemical Profiling

In drug development, every functional group must serve a distinct purpose. The architecture of 2,3-dimethyl-1H-indole-5-carbonitrile is not arbitrary; it is a calculated response to the metabolic liabilities of the bare indole ring.

-

The 2,3-Dimethyl Shield (Metabolic Stability): The C2 and C3 positions of an unsubstituted indole are highly nucleophilic and susceptible to rapid oxidative degradation by hepatic Cytochrome P450 enzymes. By methylating these positions, we create a steric shield that chemically locks the scaffold, drastically increasing the molecule's metabolic half-life. Furthermore, these methyl groups increase the overall lipophilicity (LogP), enhancing passive membrane permeability.

-

The 5-Carbonitrile Anchor (Electronic Tuning & Target Binding): The cyano group (-C≡N) is a powerful electron-withdrawing group (EWG). Positioned at C5, it pulls electron density away from the indole core, lowering the HOMO energy and further stabilizing the molecule against electrophilic attack. Biologically, the sp-hybridized nitrogen acts as a highly directional, low-steric-bulk hydrogen-bond acceptor. This allows the molecule to penetrate deep into narrow enzymatic binding pockets without causing the steric clashes typically seen with bulkier substituents like methoxy or trifluoromethyl groups.

Core Biological Activities & Target Engagement

Immunooncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme that tumors upregulate to degrade L-tryptophan into kynurenine, thereby starving T-cells and inducing immune tolerance. 2,3-dimethyl-1H-indole-5-carbonitrile derivatives act as potent competitive inhibitors of IDO1 . The indole core mimics the natural tryptophan substrate, while the 5-cyano group coordinates directly with the active-site heme iron or forms critical hydrogen bonds with pocket residues, preventing enzyme turnover.

Fig 1: IDO1 inhibition by 5-carbonitrile derivatives restoring T-cell activity.

Neuropharmacology: 5-HT1A and SERT Modulation

Because serotonin is fundamentally 5-hydroxytryptamine, the indole core is the ultimate neuro-pharmacophore. Replacing the 5-hydroxyl group with a 5-carbonitrile group retains the necessary hydrogen-bonding capability required for 5-HT1A receptor and Serotonin Transporter (SERT) affinity, but completely removes the metabolic liability of phase II conjugation (glucuronidation/sulfation) at the phenol .

Oncology: Cytotoxicity and Anticancer Efficacy

Indoles bearing 2,3-dimethyl substituents have exhibited notable anticancer efficacy against a range of cancer cell lines, including MCF10A, Calu1, HCT116, and Panc1 . The addition of the 5-carbonitrile group enhances the binding affinity to intracellular kinase domains, triggering apoptosis in malignant cells.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of these specific functional groups, the following table summarizes the physicochemical and pharmacological profiling of baseline indole scaffolds compared to the highly optimized 2,3-dimethyl-1H-indole-5-carbonitrile.

| Compound Scaffold | C2/C3 Substitution | C5 Substitution | LogP (Predicted) | Primary Target Profile | IC50 / Ki Estimate |

| 1H-indole | H, H | H | 2.14 | Non-specific | > 100 µM |

| 2,3-Dimethyl-1H-indole | CH3, CH3 | H | 3.10 | Cytotoxic (Broad) | ~ 15 µM |

| 1H-indole-5-carbonitrile | H, H | -C≡N | 1.80 | 5-HT1A / SERT | Ki ~ 10 nM |

| 2,3-Dimethyl-1H-indole-5-carbonitrile | CH3, CH3 | -C≡N | 2.85 | IDO1 / Cytotoxic | IC50 < 5 µM |

Table 1: Comparative SAR demonstrating how the combination of 2,3-dimethyl and 5-carbonitrile groups optimizes both lipophilicity and target affinity.

Synthetic Methodology: The Fischer Indole Approach

The most robust method for constructing this scaffold is the Fischer Indole Synthesis .

Causality of Reagent Choice: We utilize Boron trifluoride etherate (BF3·Et2O) as a strong Lewis acid rather than traditional harsh Brønsted acids (like polyphosphoric acid). BF3·Et2O coordinates precisely with the hydrazone nitrogen, facilitating the critical [3,3]-sigmatropic rearrangement under milder conditions. This prevents the acid-catalyzed hydrolysis of the sensitive cyano group into an amide or carboxylic acid, ensuring a self-validating, high-yield reaction where product precipitation directly indicates successful cyclization.

Fig 2: Fischer Indole Synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile.

Step-by-Step Protocol:

-

Hydrazone Formation: Dissolve 1.0 eq of 4-cyanophenylhydrazine hydrochloride and 1.2 eq of 2-butanone in absolute ethanol. Stir at room temperature for 2 hours until the phenylhydrazone intermediate fully forms.

-

Catalysis & Rearrangement: Add 2.0 eq of BF3·Et2O dropwise under an inert argon atmosphere. Elevate the temperature to 80°C and reflux for 4 hours.

-

Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield the pure 2,3-dimethyl-1H-indole-5-carbonitrile.

Experimental Protocols for Biological Evaluation

To ensure rigorous scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems.

Protocol A: In Vitro IDO1 Enzymatic Inhibition Assay

Causality of Assay Design: IDO1 requires its heme iron to be in the ferrous (Fe2+) state for catalytic activity. In this protocol, ascorbic acid and methylene blue are strictly required as a redox cycling system. They continuously reduce any autoxidized ferric (Fe3+) heme back to the active ferrous state. If this system is omitted, the enzyme rapidly inactivates, leading to false-positive inhibition readouts.

-

Reagent Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Enzyme Incubation: Add recombinant human IDO1 enzyme to the buffer. Introduce the 2,3-dimethyl-1H-indole-5-carbonitrile derivative (dissolved in DMSO, final DMSO concentration <1%) and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes at 37°C.

-

Reaction Termination & Readout: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Colorimetric Detection: Transfer the supernatant to a 96-well plate, add an equal volume of 2% Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Measure the absorbance of the resulting yellow Schiff base at 490 nm using a microplate reader.

Protocol B: Cytotoxicity Screening via Propidium Iodide (PI) Flow Cytometry

Causality of Assay Design: Why use Propidium Iodide (PI) over standard MTT assays for these specific derivatives? Indole-5-carbonitriles can occasionally form redox-active metabolites that artificially reduce tetrazolium salts (MTT), leading to false-viability signals. PI staining circumvents this by directly measuring membrane integrity. PI is excluded by viable cells but penetrates the damaged membranes of dead cells, intercalating with DNA to emit red fluorescence. This ensures that the signal strictly correlates with late-stage apoptosis or necrosis rather than metabolic artifacts.

-

Cell Culture: Seed target cancer cell lines (e.g., HCT116, Calu1) in 6-well plates at a density of

cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere. -

Compound Treatment: Treat cells with varying concentrations of the indole derivative (1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

-

Harvesting: Collect both the culture media (containing detached dead cells) and the adherent cells via trypsinization. Centrifuge at 1,200 rpm for 5 minutes.

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend in 500 µL of binding buffer and add 5 µL of Propidium Iodide solution (50 µg/mL). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer, exciting the PI with a 488 nm laser and detecting emission at 617 nm. Gate the cell populations to quantify the percentage of PI-positive (dead) cells.

Conclusion

The 2,3-dimethyl-1H-indole-5-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the steric protection of the dimethyl groups and the electronic/hydrogen-bonding profile of the cyano group, researchers can bypass the traditional metabolic pitfalls of indole derivatives. Whether deployed as an IDO1 inhibitor to strip away tumor immune evasion or as a highly selective 5-HT receptor modulator, this compound serves as an indispensable building block for next-generation therapeutics.

References

-

Satała, G., et al. "Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT." Bioorganic Chemistry, Vol. 141, 2023, 106903. Available at:[Link]

-

"DESIGN, SYNTHESIS, PHYSICAL PROPERTIES AND INDOLEAMINE 2, 3-DIOXYGENASE 1 INHIBITORY ACTIVITY OF SUBSTITUED INDOLE DERIVATIVES". Heterocycles, Vol. 103, No. 1, 2021. Available at:[Link]

-

Kumar, et al. "Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review". PharmaInfo, 2024. Available at:[Link]

-

"Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst". ResearchGate, 2017. Available at:[Link]

Navigating the Solubility Landscape of 2,3-dimethyl-1H-indole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of medicinal chemistry and drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its absorption and distribution in the body, and ultimately, its bioavailability and efficacy. 2,3-dimethyl-1H-indole-5-carbonitrile, a member of the versatile indole family of heterocyclic compounds, presents a unique solubility profile that warrants careful consideration.[1][2] This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in organic solvents, offering both predictive insights and a robust experimental framework for its quantitative determination.

Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbonitrile

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which solubility predictions are built.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [3][4] |

| Molecular Weight | 170.21 g/mol | [3][4] |

| Melting Point | 147-148 °C | [3] |

| Appearance | Powder | [3] |

| Structure | Indole ring with methyl groups at positions 2 and 3, and a nitrile group at position 5. | [3][4] |

The structure of 2,3-dimethyl-1H-indole-5-carbonitrile reveals a molecule of dual character. The indole nucleus, with its fused benzene and pyrrole rings, along with the two methyl groups, contributes to its lipophilic (oil-loving) and non-polar nature. Conversely, the nitrile (-C≡N) group at the 5-position is strongly polar and can act as a hydrogen bond acceptor. Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor. This amalgamation of polar and non-polar functionalities is the primary determinant of its solubility behavior.

Predicting Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The age-old chemical maxim "like dissolves like" remains a powerful predictive tool.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Non-Polar Solvents

Solvents such as hexane, toluene, and cyclohexane are characterized by low dielectric constants and an inability to form hydrogen bonds. The solubility of 2,3-dimethyl-1H-indole-5-carbonitrile in these solvents is expected to be limited. While the non-polar indole backbone and methyl groups will have some affinity for these solvents, the highly polar nitrile group will be energetically disfavored, leading to poor solvation. However, related compounds without the polar nitrile group, such as 2,3-dimethyl-1H-indole, are known to be more soluble in such non-polar solvents.[6]

Polar Aprotic Solvents

This class of solvents, including acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possesses polar bonds but lacks acidic protons for hydrogen bonding donation. These solvents are generally effective at dissolving compounds with a mix of polar and non-polar characteristics. The dipole-dipole interactions between the solvent and the polar nitrile group, coupled with the van der Waals interactions with the indole ring, are expected to facilitate solubility. Solvents like DMF and DMSO, with their high polarity, are anticipated to be particularly effective. Some novel indole derivatives have been noted to be soluble in common organic solvents like THF and DMF.[7]

Polar Protic Solvents

Polar protic solvents, such as methanol, ethanol, and isopropanol, can engage in hydrogen bonding as both donors and acceptors. The N-H group of the indole ring can donate a hydrogen bond to the solvent's oxygen atom, while the nitrile group can accept a hydrogen bond from the solvent's hydroxyl group. This, combined with the overall polarity of the solvents, suggests that 2,3-dimethyl-1H-indole-5-carbonitrile will exhibit moderate to good solubility in these solvents. However, as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the decreasing polarity of the solvent will likely lead to a decrease in solubility.[5]

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | The highly polar nitrile group is poorly solvated. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Moderate to High | Good balance for solvating both the polar nitrile group and the non-polar indole backbone. |

| Polar Aprotic (High Polarity) | DMF, DMSO | High | Strong dipole-dipole interactions effectively solvate the polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding and polar interactions facilitate dissolution. |

| Water | - | Low | The significant non-polar surface area of the molecule limits solubility in water.[6] |

Visualizing Molecular Interactions

The interplay of forces governing solubility can be visualized as follows:

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions provide a valuable starting point, empirical data is the gold standard. The following protocol outlines a robust method for determining the equilibrium solubility of 2,3-dimethyl-1H-indole-5-carbonitrile.

Materials and Equipment

-

2,3-dimethyl-1H-indole-5-carbonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Protocol

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of 2,3-dimethyl-1H-indole-5-carbonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the calibration standards by HPLC and construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of 2,3-dimethyl-1H-indole-5-carbonitrile to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., analyzing samples at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples by HPLC using the same method as for the calibration standards.

-

Determine the peak area of the compound in each sample.

-

-

Calculation:

-

Using the equation from the calibration curve, calculate the concentration of 2,3-dimethyl-1H-indole-5-carbonitrile in the diluted sample.

-

Account for the dilution factor to determine the concentration in the original saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of 2,3-dimethyl-1H-indole-5-carbonitrile is a nuanced interplay of its structural features. Its amphiphilic character, arising from the combination of a non-polar indole backbone and a polar nitrile group, dictates its affinity for different classes of organic solvents. While theoretical predictions provide a strong foundation for solvent selection, precise and reproducible experimental determination is indispensable for formulation development, process chemistry, and preclinical studies. The methodologies and insights presented in this guide offer a comprehensive framework for researchers to confidently navigate the solubility landscape of this promising indole derivative.

References

-

Solubility of Things. 2,3-Dimethylindole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. Available from: [Link]

-

Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(3), 1083. Available from: [Link]

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available from: [Link]

-

Ali, I., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Applied Sciences, 14(15), 6359. Available from: [Link]

-

Kumar, A., & Kumar, V. (2017). Synthesis of Indole and Its Derivatives in Water. Current Organic Synthesis, 14(4), 504-521. Available from: [Link]

-

Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemical and Pharmaceutical Research, 9(3), 134-137. Available from: [Link]

-

Chalyk, B. A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2993. Available from: [Link]

-

El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

Durbin, M. J., & Garg, N. K. (2010). An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates. Organic Letters, 12(14), 3244-3247. Available from: [Link]

-

Zhang, H., & Larock, R. C. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. The Journal of Organic Chemistry, 68(15), 5832-5839. Available from: [Link]

-

Aaron, J. J., & Tine, A. (2011). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(4), 1269-1277. Available from: [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

Sources

- 1. 2,3-dimethyl-1H-indole-5-carbonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 36798-23-9|2,3-Dimethyl-1H-indole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 4. 2,3-Dimethyl-1h-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-dimethyl-1H-indole-5-carbonitrile, with a Focus on Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-dimethyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document emphasizes the critical role of melting point determination in establishing the identity, purity, and consistency of this compound, which is paramount in research and development settings.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 2,3-dimethyl-1H-indole-5-carbonitrile, with its dimethylated pyrrole ring and a cyano group on the benzene moiety, represents a valuable building block for creating more complex molecules with potential therapeutic applications.

Accurate characterization of such building blocks is the bedrock of reproducible scientific research and robust drug development pipelines. Among the fundamental physicochemical properties, the melting point stands out as a rapid and reliable indicator of a substance's identity and purity.

Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbonitrile

A precise understanding of a compound's physical and chemical properties is essential for its application in further research and development. Key identifiers for 2,3-dimethyl-1H-indole-5-carbonitrile are summarized below.

| Property | Value | Source |

| Melting Point | 147-148 °C | [1] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 36798-23-9 | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥98% (commercial samples) |

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is a powerful tool for several reasons:

-

Identification: The melting point is a characteristic property of a pure compound. By comparing the experimentally determined melting point with a literature value, a researcher can obtain a preliminary confirmation of the compound's identity.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to decrease and the melting range to broaden. This phenomenon, known as melting point depression, is a sensitive indicator of purity. A sharp melting range (typically ≤ 1 °C) is indicative of a highly pure compound.

-

Quality Control: In a pharmaceutical setting, melting point determination is a fundamental quality control test to ensure the consistency and purity of raw materials and active pharmaceutical ingredients (APIs) from batch to batch.[2][3][4]

The following diagram illustrates the logical flow of how melting point analysis contributes to the overall validation of a chemical compound.

Caption: Workflow for compound validation emphasizing melting point analysis.

Experimental Protocol: Melting Point Determination of 2,3-dimethyl-1H-indole-5-carbonitrile

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[5]

Objective: To accurately determine the melting point range of a sample of 2,3-dimethyl-1H-indole-5-carbonitrile.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the sample of 2,3-dimethyl-1H-indole-5-carbonitrile is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder. If the crystals are large, gently grind them in a mortar and pestle. A fine powder ensures uniform heat transfer.[5]

-

-

Loading the Capillary Tube:

-

Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

Repeat until the packed sample height is approximately 2-3 mm. Consistent sample packing is crucial for reproducible results.

-

-

Melting Point Measurement:

-

Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (expected: 147-148 °C).

-

Set the heating rate (ramp rate) to 1 °C per minute. A slow ramp rate is critical for an accurate determination.[5]

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

-

Reporting:

-

The melting point should be reported as a range, from the onset temperature to the clear point temperature (e.g., 147.5 - 148.0 °C).

-

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. A narrow melting range (e.g., within 1 °C) provides confidence in the purity of the sample and the accuracy of the measurement technique. A broad range would indicate the presence of impurities, prompting further purification and re-analysis.

Synthesis and Potential Impurities

Understanding the synthetic route to 2,3-dimethyl-1H-indole-5-carbonitrile is crucial for anticipating potential impurities that could affect its melting point. A plausible and widely used method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[3][6][7]

Representative Synthesis: The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7] For the target molecule, the likely starting materials would be (4-cyanophenyl)hydrazine and butan-2-one.

Caption: Plausible Fischer indole synthesis route for the target compound.

Potential Impurities and Their Effect on Melting Point:

-

Unreacted Starting Materials: Residual (4-cyanophenyl)hydrazine or butan-2-one will depress and broaden the melting point.

-

Isomeric Byproducts: If the reaction is not well-controlled, side reactions could lead to the formation of isomeric indole derivatives, which may have different melting points and would act as impurities.

-

Solvent Residues: Incomplete removal of the reaction solvent (e.g., ethanol, acetic acid) during purification will lead to a significantly lowered and broad melting range.

-

Degradation Products: Indoles can be susceptible to oxidation or degradation under harsh acidic or high-temperature conditions, leading to colored impurities and a decreased melting point.

Spectroscopic Characterization Profile

| Technique | Expected Characteristics |

| ¹H NMR | - N-H Proton: A broad singlet in the region of δ 8.0-9.0 ppm. - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The cyano group will influence their chemical shifts. - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm) for the C2- and C3-methyl groups. |

| ¹³C NMR | - Cyano Carbon: A signal around δ 118-120 ppm. - Aromatic & Heterocyclic Carbons: Multiple signals in the δ 100-140 ppm range. - Methyl Carbons: Two signals in the aliphatic region (δ 8-15 ppm). |

| FT-IR (ATR) | - N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹. - C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.[8] - C-H Stretches (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹. - C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 170, corresponding to the molecular weight. |

Conclusion: An Essential Parameter in Drug Development

For researchers in drug development, the melting point of a compound like 2,3-dimethyl-1H-indole-5-carbonitrile is more than just a physical constant. It is a critical data point that informs decisions throughout the development lifecycle:

-

Lead Optimization: Ensures that newly synthesized analogs are pure and can be reliably characterized.

-

Process Chemistry: Serves as a quick and effective check for the consistency of manufacturing batches.

-

Formulation Development: The thermal properties of an API, including its melting point, influence the choice of excipients and the manufacturing process for the final drug product.[3]

References

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dimethyl-1h-indole-5-carbonitrile (C11H10N2). Retrieved from [Link]

-

ResearchGate. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

-

MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

-

PMC. (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

- 1. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 2. 2,3-dimethyl-1H-indole-5-carbonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. PubChemLite - 2,3-dimethyl-1h-indole-5-carbonitrile (C11H10N2) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]

2,3-dimethyl-1H-indole-5-carbonitrile SMILES and InChI Key

An In-Depth Technical Guide to 2,3-dimethyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and understanding the synthesis and properties of its derivatives is paramount for the development of novel therapeutics.[1][2][3] This document details the chemical identifiers, physicochemical properties, a robust synthetic protocol with mechanistic insights, and a full spectroscopic profile for this compound. Furthermore, we explore its potential applications as a molecular building block in modern drug development workflows, grounded in the established utility of the indole-5-carbonitrile moiety.[4][5]

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry.[1] It is present in a vast array of natural products, essential biomolecules like the neurotransmitter serotonin, and numerous blockbuster drugs.[2] The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making its derivatives potent agents against cancer, inflammation, and microbial infections.[2][3]

2,3-dimethyl-1H-indole-5-carbonitrile combines this privileged indole core with key functional groups: two methyl groups at the C2 and C3 positions, which enhance lipophilicity and can provide steric direction for molecular interactions, and a nitrile group at the C5 position. The cyano group is a particularly valuable functional handle; it is a bioisostere for other groups, can participate in hydrogen bonding, and serves as a versatile synthetic precursor for conversion into amines, amides, or tetrazoles, significantly broadening the chemical space accessible for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for scientists, providing the foundational knowledge required to synthesize, verify, and strategically employ 2,3-dimethyl-1H-indole-5-carbonitrile in research and development programs.

Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The following table summarizes the key identifiers and experimentally observed properties of 2,3-dimethyl-1H-indole-5-carbonitrile.

| Property | Value | Source |

| IUPAC Name | 2,3-dimethyl-1H-indole-5-carbonitrile | N/A |

| CAS Number | 36798-23-9 | [6] |

| Molecular Formula | C₁₁H₁₀N₂ | [6][7] |

| Molecular Weight | 170.21 g/mol | [6][7] |

| SMILES | CC1=C(NC2=C1C=C(C=C2)C#N)C | [8] |

| InChIKey | MAQQEXCJSLDJFC-UHFFFAOYSA-N | [6][8] |

| InChI | 1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3 | [6][8] |

| Physical Form | Powder / Solid | [6] |

| Melting Point | 147-148 °C | |

| Purity | ≥98% (typical) | [6] |

Synthesis and Mechanistic Insights

The most reliable and widely applicable method for constructing the 2,3-disubstituted indole core is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[9] For the target molecule, the logical precursors are (4-cyanophenyl)hydrazine and butan-2-one.

Proposed Synthetic Workflow

The synthesis is a two-step, one-pot process. First is the formation of the hydrazone from the hydrazine and ketone under mild acidic conditions. Second is the acid-catalyzed cyclization, which involves a[8][8]-sigmatropic rearrangement, to form the indole ring. The choice of a strong acid catalyst like boron trifluoride etherate is based on its proven efficiency in driving the reaction to high yields with minimal side products.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Dimethyl-1h-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 7. 2,3-dimethyl-1H-indole-5-carbonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. PubChemLite - 2,3-dimethyl-1h-indole-5-carbonitrile (C11H10N2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 2,3-Dimethyl-1H-indole-5-carbonitrile

CAS Registry Number: 36798-23-9 Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol Synonyms: 5-Cyano-2,3-dimethylindole; 2,3-Dimethyl-5-cyanoindole[1][2]

Executive Summary: The Indole Scaffold in Drug Discovery

2,3-Dimethyl-1H-indole-5-carbonitrile is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive alkaloids, including ellipticine derivatives and carbazoles, which are potent DNA intercalators with anticancer properties.[1][2] Its structural duality—combining an electron-rich indole ring with an electron-withdrawing nitrile group—makes it a versatile yet reactive electrophile in medicinal chemistry campaigns.[1]

This guide provides a rigorous safety and handling framework for researchers, moving beyond generic SDS data to address the specific physicochemical hazards associated with substituted indoles.

Part 1: Hazard Identification & Mechanistic Toxicology[1][2][3]

1.1 GHS Classification (29 CFR 1910.1200 / CLP)

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |

1.2 Toxicological Mechanisms

Researchers must understand why this compound is hazardous to implement effective controls:

-

Nitrile Metabolism (The Cyanide Risk): While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can lead to the liberation of cyanide ions (

) in vivo, albeit slowly.[1][2] This necessitates treating ingestion or high-dose dermal exposure as a potential cytotoxic event affecting mitochondrial respiration.[1] -

Indole Intercalation: The planar nature of the dimethylindole system allows it to interact with biological membranes and potentially intercalate DNA, contributing to its cytotoxicity and irritation potential.[1][2]

-

Sensitization: Indoles are known sensitizers.[1] Repeated dermal contact may induce allergic contact dermatitis through haptenization of skin proteins.[1]

Part 2: Handling, Storage, & Stability Protocols[1][2][3][5]

2.1 Engineering Controls & PPE

The "Self-Validating" Safety Protocol: A protocol is self-validating when the failure of one control triggers the protection of another.[1]

-

Primary Barrier (Engineering): All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

-

Validation: Use a tissue strip at the sash opening to visually confirm inward airflow before opening the container.[1]

-

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is required.[1] Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil).[1][2]

-

Rationale: Indoles can permeate thin nitrile; the air gap between gloves reduces diffusion rates.[1]

-

Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator with organic vapor cartridges.[1][2]

-

2.2 Physicochemical Stability[2]

-

Storage: Store at Room Temperature (15–25°C) .

-

Light Sensitivity: Indoles are prone to photo-oxidation, turning from off-white/yellow to brown/red upon formation of quinoidal impurities.[1][2] Store in amber vials or foil-wrapped containers.

-

Incompatibilities:

Part 3: Emergency Response & First Aid

3.1 Exposure Response Workflow

-

Eye Contact: Immediate irrigation for 15 minutes .[1][4][5] Use an eyewash station, holding eyelids open.[1][2] Do not use neutralization agents.[1][2]

-

Skin Contact: Wash with soap and water.[1][4] Avoid organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the compound.[1][2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

3.2 Firefighting Measures

-

Hazardous Combustion Products: Burning releases toxic fumes including Nitrogen Oxides (

), Carbon Monoxide ( -

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[1][2][5] Do not use a heavy water stream that might scatter the powder.[1]

Part 4: Visualization of Safety Logic & Metabolism[1][2][3]

Diagram 1: Laboratory Handling & Exposure Control Logic

This workflow ensures that safety decisions are made before the chemical is handled.[1]

Caption: Decision matrix for handling 2,3-dimethyl-1H-indole-5-carbonitrile based on physical state.

Diagram 2: Theoretical Metabolic Fate

Understanding potential metabolites helps in assessing long-term toxicity risks.[1]

Caption: Potential metabolic pathways: Bioactivation via epoxidation vs. detoxification via hydrolysis.[1][2]

Part 5: Quantitative Data Summary

| Property | Value / Description | Source |

| Appearance | Light yellow to brown powder | Sigma-Aldrich [1] |

| Melting Point | 147–148 °C | Enamine/Merck [3] |

| Solubility | DMSO, Methanol, DCM (Insoluble in water) | Inferred (Indole SAR) |

| Purity Standard | Typically ≥ 95% (HPLC) | BLDpharm [2] |

| Storage Temp | 15–25 °C (Room Temp) | Sigma-Aldrich [1] |

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 2,3-Dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).[1][2][6][7] Merck KGaA.[1] Link[1][2]

-

BLDpharm. (2025).[1] Safety Data Sheet: 2,3-Dimethyl-1H-indole-5-carbonitrile.[1][2] BLD Pharmatech.[1] Link

-

PubChem. (2025).[1][3] Compound Summary: Indole-5-carbonitrile Derivatives.[1] National Center for Biotechnology Information.[1] Link[1][2]

-

Kumara, M.N., et al. (2017).[1][2] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate.[1][2][8] Journal of Chemistry and Chemical Sciences.[1][8] Link

Sources

- 1. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 36798-23-9|2,3-Dimethyl-1H-indole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

literature review of 5-substituted 2,3-dimethylindoles

Synthesis, Reactivity, and Pharmacological Potential

Executive Summary

The 5-substituted 2,3-dimethylindole scaffold represents a privileged structural motif in medicinal chemistry.[1] Unlike unsubstituted indoles, the methylation at the C2 and C3 positions blocks the most metabolically labile sites of the indole ring, significantly altering pharmacokinetic profiles and preventing rapid oxidative degradation (e.g., by indoleamine 2,3-dioxygenase). Furthermore, the substituent at the C5 position—para to the indole nitrogen—provides a critical vector for electronic tuning and lipophilicity modification, essential for optimizing ligand-receptor interactions in targets ranging from Serotonin (5-HT) receptors to COX enzymes and microbial DNA gyrase.

This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic pathways, regioselective functionalization strategies, and validated pharmacological applications.

Part 1: Synthetic Strategies

The most robust and scalable method for accessing 5-substituted 2,3-dimethylindoles is the Fischer Indole Synthesis . This method allows for the pre-installation of the C5-substituent via the phenylhydrazine precursor, avoiding the regioselectivity challenges associated with late-stage functionalization.

1.1 The Fischer Indole Protocol

Core Reaction: Condensation of a para-substituted phenylhydrazine hydrochloride with 2-butanone (methyl ethyl ketone) under acid catalysis.

Mechanism: The reaction proceeds through the Robinson mechanism:

-

Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.

-

Tautomerization: Conversion to the ene-hydrazine.

-

[3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.

-

Cyclization & Elimination: Formation of the hemiaminal followed by loss of ammonia (NH₃) to aromatize the indole.

Substituent Effects:

-

Electron-Donating Groups (EDGs) at C5 (e.g., -OMe, -Me): Accelerate the reaction by increasing the nucleophilicity of the ene-hydrazine.

-

Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -F): May require harsher conditions (stronger acid, higher temperature) or the use of polyphosphoric acid (PPA) to facilitate the sigmatropic rearrangement.

1.2 Mechanistic Visualization

The following diagram illustrates the critical intermediates in the Fischer synthesis of 2,3-dimethylindole.

Caption: Step-wise mechanism of the Fischer Indole Synthesis transforming phenylhydrazine and ketone into the indole core.

Part 2: Chemical Reactivity & Functionalization

Once the 2,3-dimethylindole core is synthesized, further diversification relies on the unique reactivity of the scaffold. Since C2 and C3 are blocked, electrophilic aromatic substitution (EAS) is directed to the benzene ring.

2.1 Regioselective Electrophilic Substitution

-

Nitration: Direct nitration of 2,3-dimethylindole typically yields a mixture of 5-nitro and 6-nitro isomers. The C5 position is electronically activated by the nitrogen lone pair (para-relationship), but steric factors and solvent effects can shift preference to C6.

-

Protocol Note: Using mild nitrating agents (e.g., NaNO₂/TFA) or protecting the nitrogen (e.g., N-acetyl) can improve regioselectivity.

-

-

Bromination: Reaction with bromine or NBS often targets the C5 position preferentially due to electronic activation, yielding 5-bromo-2,3-dimethylindole.

2.2 Oxidation of Methyl Groups

The methyl groups at C2 and C3 are not inert. The C3-methyl group is particularly susceptible to benzylic-like oxidation.

-

Indolenine Formation: Oxidation with agents like singlet oxygen or peroxides can form 3-hydroxy-2,3-dimethyl-3H-indole (indolenine).

-

Aldehyde Synthesis: Controlled oxidation (e.g., with SeO₂ or DDQ) can convert the 3-methyl group to a formyl group (indole-3-carboxaldehyde), a versatile handle for further coupling.

Caption: Divergent reactivity pathways for 2,3-dimethylindole: Electrophilic attack (left) vs. Side-chain oxidation (right).

Part 3: Pharmacological Landscape